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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-chloroaniline

Cat. No.: B1473781 Get Quote

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline

Abstract
This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-chloroaniline, a

key intermediate in the fields of medicinal chemistry and materials science. The document

details its chemical structure, IUPAC nomenclature, and physicochemical properties. A

significant focus is placed on a robust, field-proven synthetic protocol, including the causal

reasoning behind experimental choices and detailed analytical characterization methods.

Furthermore, this guide explores the molecule's application as a strategic building block in the

development of novel therapeutics, supported by mechanistic insights and relevant literature.

Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective

utilization in a research and development setting. This document is intended for researchers,

chemists, and drug development professionals seeking an in-depth understanding of this

versatile chemical entity.

Chemical Identity and Properties
3-(Benzyloxy)-5-chloroaniline is an aromatic amine featuring a benzyloxy ether and a

chlorine substituent on the aniline core. This unique substitution pattern makes it a valuable

precursor for creating complex molecular architectures with specific steric and electronic

properties, which are often sought after in the design of bioactive compounds.
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IUPAC Name: 3-(Benzyloxy)-5-chloroaniline

Synonyms: 3-(phenylmethoxy)-5-chloroaniline, 5-Chloro-3-(phenylmethoxy)benzenamine

CAS Number: 1100752-67-7

Molecular Formula: C₁₃H₁₂ClNO[1]

SMILES: NC1=CC(Cl)=CC(OCC2=CC=CC=C2)=C1[1]

Caption: 2D Chemical Structure of 3-(Benzyloxy)-5-chloroaniline.

Physicochemical Properties
The properties of 3-(Benzyloxy)-5-chloroaniline are summarized in the table below, providing

essential data for experimental design and safety assessments.

Property Value Source

Molecular Weight 233.69 g/mol [1]

Physical Form Solid

Boiling Point
397.9 °C at 760 mmHg

(Predicted)
[2]

InChI Key
UXNQKFKPKHSVRW-

UHFFFAOYSA-N

Purity Typically ≥98%

Storage Temperature
4°C, protect from light, under

inert atmosphere
[1]

Synthesis and Purification
The most reliable and scalable synthesis of 3-(Benzyloxy)-5-chloroaniline involves a two-step

process starting from commercially available 3-chloro-5-nitrophenol. This pathway is

advantageous due to the accessibility of starting materials and the high efficiency of each

transformation.
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Synthetic Workflow
The synthesis proceeds via a Williamson ether synthesis to introduce the benzyl protecting

group, followed by the reduction of the nitro moiety to the target aniline.

3-Chloro-5-nitrophenol

Benzyl Bromide (BnBr)
K₂CO₃, DMF

1-(Benzyloxy)-3-chloro-5-nitrobenzene

SnCl₂·2H₂O, HCl
Ethanol

3-(Benzyloxy)-5-chloroaniline

Step 1:
Williamson Ether Synthesis

Step 2:
Nitro Group Reduction

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(Benzyloxy)-5-chloroaniline.

Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene
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This step employs a classic Williamson ether synthesis. The choice of potassium carbonate as

the base is critical; it is strong enough to deprotonate the phenol but mild enough to prevent

side reactions. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and

ability to dissolve both the organic substrate and the inorganic base.

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, add 3-chloro-5-nitrophenol (1.0 eq), potassium carbonate

(K₂CO₃, 1.5 eq), and anhydrous DMF.

Reagent Addition: Stir the suspension at room temperature and add benzyl bromide (BnBr,

1.1 eq) dropwise over 15 minutes. The slight excess of benzyl bromide ensures complete

consumption of the starting phenol.

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol

spot disappears.

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This

precipitates the product and dissolves the inorganic salts.

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid

thoroughly with water to remove residual DMF and salts, then with a small amount of cold

ethanol to remove non-polar impurities.

Drying: Dry the pale-yellow solid under vacuum to yield 1-(Benzyloxy)-3-chloro-5-

nitrobenzene. The product is typically of sufficient purity for the next step without further

purification.

Step 2: Synthesis of 3-(Benzyloxy)-5-chloroaniline

The reduction of the nitro group is a crucial step. While catalytic hydrogenation is an option,

reduction using stannous chloride (tin(II) chloride) in acidic ethanol is often preferred for its

reliability, scalability, and tolerance of the chloro- and ether functionalities.[3]

Setup: In a 3-necked round-bottom flask equipped with an overhead stirrer and reflux

condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) and ethanol.
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Acidification: Add concentrated hydrochloric acid (HCl) and heat the mixture to 70 °C with

stirring until a clear solution is formed. The acidic environment is necessary to activate the

reducing agent.

Substrate Addition: Add the 1-(Benzyloxy)-3-chloro-5-nitrobenzene from Step 1 portion-wise

to the hot solution. This controlled addition is important to manage the exothermic reaction.

Reaction: Maintain the reaction at reflux for 2-3 hours, monitoring by TLC for the complete

consumption of the starting nitro compound.

Work-up: Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated

aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH

is basic (pH 8-9). Caution: This neutralization is highly exothermic and releases CO₂ gas if

bicarbonate is used.

Extraction: Extract the product into an organic solvent, such as ethyl acetate (3x). The

organic layers are combined.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel to yield 3-(Benzyloxy)-5-
chloroaniline as a solid.

Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are performed using standard spectroscopic

methods. While a public spectrum for this specific compound is not readily available, the

expected NMR signals can be predicted based on its structure.

¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (-O-CH₂-Ph)

around 5.0 ppm. The aromatic region (6.5-7.5 ppm) will contain multiplets corresponding to

the protons on the aniline ring and the five protons of the benzyl group. A broad singlet

corresponding to the amine (-NH₂) protons will also be present, the chemical shift of which

can vary.

¹³C NMR: The spectrum should display 11 distinct signals (due to symmetry in the benzyl

phenyl ring). Key signals include the benzylic carbon (-O-CH₂-Ph) around 70 ppm and
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aromatic carbons between 100-160 ppm. The carbon attached to the oxygen will be the most

downfield in the aniline ring region.

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass

spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular

weight of 233.69 g/mol , along with a characteristic isotopic pattern for the presence of one

chlorine atom (M+2 peak at ~33% intensity of the M peak).

Applications in Research and Development
The primary value of 3-(Benzyloxy)-5-chloroaniline lies in its role as a versatile building block

in medicinal chemistry. The aniline group serves as a nucleophile or a diazotization handle, the

benzyloxy group acts as a stable ether linkage and a bulky hydrophobic moiety, and the

chlorine atom provides a site for further cross-coupling reactions or acts as a key binding

element.

Role in Kinase Inhibitor Synthesis
Many small-molecule kinase inhibitors feature a substituted aniline core. The benzyloxy group

can serve as a crucial pharmacophore that occupies hydrophobic pockets within the enzyme's

active site.[4] The specific substitution pattern of 3-(Benzyloxy)-5-chloroaniline allows for

precise orientation of these functional groups, which is fundamental to achieving high potency

and selectivity. The aniline nitrogen can be used to construct heterocyclic cores common in

kinase inhibitors, such as quinazolines or pyrimidines.[5]
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Caption: Role as an intermediate in kinase inhibitor synthesis.

Benzyloxy Group as a Pharmacophore
The benzyloxy moiety is a well-established pharmacophore in drug design. It is known to

contribute favorably to binding affinity through hydrophobic and π-stacking interactions with

aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets. Its incorporation has been

pivotal in the development of inhibitors for various enzymes, including monoamine oxidases

(MAOs), where it helps anchor the molecule within the active site.[6]

Safety and Handling
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Proper handling of 3-(Benzyloxy)-5-chloroaniline is essential to ensure laboratory safety. The

following information is synthesized from available Safety Data Sheets (SDS).

Hazard Statements: H302: Harmful if swallowed. May cause skin, eye, and respiratory

irritation.

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)
Eye/Face Protection: Use chemical safety goggles.

Skin Protection: Wear nitrile rubber gloves and a lab coat.

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a

particulate respirator.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from light and oxidizing agents.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
3-(Benzyloxy)-5-chloroaniline is a high-value chemical intermediate with significant

applications in modern drug discovery and organic synthesis. Its well-defined structure provides
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a versatile platform for creating complex molecules with tailored biological activities. The

synthetic route presented in this guide is robust and scalable, and the outlined safety protocols

ensure its responsible use. As the demand for novel and selective therapeutics continues to

grow, the importance of strategic building blocks like 3-(Benzyloxy)-5-chloroaniline in the

synthetic chemist's toolbox is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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